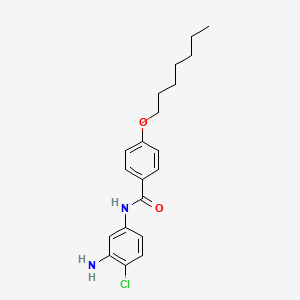

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide

Descripción

BenchChem offers high-quality N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-heptoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2/c1-2-3-4-5-6-13-25-17-10-7-15(8-11-17)20(24)23-16-9-12-18(21)19(22)14-16/h7-12,14H,2-6,13,22H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMPOGJSYOTMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Targeting the Kinome: 3-Amino-4-Chloroaniline Benzamide Analogs

Executive Summary

In the landscape of small-molecule drug discovery, the 3-amino-4-chloroaniline motif represents a "privileged substructure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While historically utilized in the synthesis of azo dyes and pigments, this moiety has found a critical renaissance in Kinase Inhibitor design, particularly for Type II inhibitors targeting BCR-ABL, VEGFR, and PDGFR.

This guide dissects the medicinal chemistry, synthetic pathways, and biological validation of benzamide analogs derived from this scaffold.[1] We analyze two distinct architectural classes:

-

The "Head" Scaffold: Derivatives of 3-amino-4-chlorobenzamide (where the moiety acts as the hinge-binder or solvent-exposed region).

-

The "Tail" Scaffold: N-(3-amino-4-chlorophenyl)benzamides (where the moiety extends into the hydrophobic pocket).

Chemical Rationale & Structural Architecture[2]

The Pharmacophore: Why 3-Amino-4-Chloro?

The combination of an amino group ortho to a chlorine atom on a benzene ring creates a unique electronic and steric environment:

-

Metabolic Blockade: The chlorine atom at the para position (relative to the aniline nitrogen) effectively blocks CYP450-mediated oxidation, a common metabolic soft spot in unsubstituted anilines.

-

Electronic Modulation: The electron-withdrawing inductive effect (-I) of the chlorine lowers the pKa of the adjacent amine, modulating its hydrogen-bond donor capability.

-

Conformational Lock: In benzamide derivatives, the chlorine atom can enforce specific torsion angles via steric clashes or halogen bonding, pre-organizing the molecule for binding in the ATP pocket (e.g., the DFG-out conformation of kinases).

Structural Classes

We categorize the analogs based on the connectivity of the amide bond:

| Class | Structure Description | Therapeutic Focus | Key Reference |

| Type A (Reverse Amide) | 3-amino-4-chlorobenzamide core. The aniline nitrogen is part of the amide bond. | BCR-ABL (Imatinib analogs), Antivirals. | Kim et al. [1] |

| Type B (Forward Amide) | N-(3-amino-4-chlorophenyl)benzamide . The aniline nitrogen is the nucleophile; the benzamide is the electrophile. | VEGFR (Sorafenib-like), Factor Xa. | Quan et al. [2] |

| Type C (Cyclized) | Benzimidazole derivatives formed by cyclizing the 1,3-diamine system. | CHK-1 Inhibitors.[2][3] | Ariza et al. [3] |

Synthetic Methodology

The synthesis of these analogs requires precise control over regioselectivity, particularly when handling the 1,3-diamino-4-chloro precursors. Below is the validated workflow for generating Type B analogs (N-acylated derivatives), which are most relevant for kinase selectivity.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic route for Type B analogs. Note that starting materials may vary (e.g., 4-chloro-3-nitroaniline vs 3-chloro-4-nitroaniline) depending on the desired regioisomer.

Detailed Protocol: Amide Coupling & Nitro Reduction

Objective: Synthesis of N-(3-amino-4-chlorophenyl)-3-(trifluoromethyl)benzamide.

Reagents:

-

4-Chloro-3-nitroaniline (1.0 eq)

-

3-(Trifluoromethyl)benzoyl chloride (1.1 eq)

-

Pyridine (anhydrous)

-

Iron powder (5.0 eq) / Ammonium Chloride (5.0 eq)

Step 1: Acylation (The "Head" Attachment)

-

Dissolve 4-chloro-3-nitroaniline (5 mmol) in anhydrous DCM (20 mL) and Pyridine (2 mL).

-

Cool to 0°C under N2 atmosphere.

-

Add 3-(trifluoromethyl)benzoyl chloride dropwise over 15 minutes.

-

Allow to warm to RT and stir for 4 hours.

-

QC Check: TLC (Hexane:EtOAc 7:3) should show disappearance of amine.

-

Quench with 1M HCl, extract with DCM, dry over Na2SO4.

Step 2: Bechamp Reduction (The "Tail" Activation) Rationale: We use Fe/NH4Cl instead of catalytic hydrogenation (H2/Pd) to avoid potential de-halogenation (loss of the critical Chlorine atom).

-

Suspend the nitro-amide intermediate in EtOH:H2O (4:1, 50 mL).

-

Add NH4Cl and Iron powder.

-

Reflux vigorously for 2 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate and recrystallize from EtOH.

Biological Mechanism: Kinase Inhibition[1][2]

The 3-amino-4-chloroaniline benzamide scaffold is particularly effective in designing Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation (DFG-out) of the kinase.[4]

Mechanism of Action

-

Hinge Binding: The benzamide "head" (or heterocycle attached to it) forms H-bonds with the hinge region (e.g., Met318 in BCR-ABL).

-

Gatekeeper Interaction: The amide linker traverses the gatekeeper residue (e.g., T315).

-

Hydrophobic Pocket: The 3-amino-4-chloroaniline "tail" occupies the allosteric hydrophobic pocket created by the DFG-out flip. The chlorine atom often fills a specific lipophilic sub-pocket, enhancing selectivity.

Signaling Pathway & Intervention (DOT Visualization)

Figure 2: Mechanism of Type II inhibition. The benzamide analog locks the kinase in the inactive DFG-out state, halting downstream Ras/Raf signaling.

Experimental Validation: Kinase Assay Protocol

To validate the potency of synthesized analogs, a FRET-based assay (e.g., Z'-LYTE) is recommended over standard radiometric assays for high-throughput screening.

Protocol: Z'-LYTE Kinase Assay (Ser/Thr or Tyr)

-

Preparation: Prepare 10 mM stocks of analogs in 100% DMSO.

-

Titration: Dilute analogs 3-fold in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve.

-

Reaction Assembly:

-

2.5 μL Compound solution.

-

5 μL Kinase/Peptide Mixture (e.g., 2 nM Abl kinase, 2 μM Tyr-Peptide).

-

2.5 μL ATP Solution (at Km concentration).

-

-

Incubation: Incubate at RT for 1 hour.

-

Development: Add 5 μL Development Reagent (Site-specific protease).

-

Logic: Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.

-

-

Readout: Measure Fluorescence (Ex 400 nm, Em 445/520 nm).

-

Calculation: Calculate % Phosphorylation and fit to sigmoidal dose-response to determine IC50.

Structure-Activity Relationship (SAR) Data Summary

Based on aggregated literature data for this scaffold [1, 4], the following trends are observed:

| Modification Site | Substituent | Effect on Potency (IC50) | Mechanistic Insight |

| Aniline C4 | -Cl | Optimal (< 10 nM) | Fills hydrophobic pocket; metabolic stability. |

| Aniline C4 | -H | Poor (> 500 nM) | Loss of hydrophobic contact; rapid oxidation. |

| Aniline C4 | -F | Moderate (50-100 nM) | Too small for optimal pocket filling. |

| Benzamide C3' | -CF3 | High Potency | Strong interaction with gatekeeper region. |

| Benzamide C3' | -H | Low Activity | Lack of steric guidance for the amide bond. |

| Linker | -NH-CO- | Optimal | Classic Type II H-bond donor/acceptor motif. |

| Linker | -NH-SO2- | Variable | Changes geometry; often loses Type II binding mode. |

References

-

Kim, M., et al. (2006). "Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Quan, M. L., et al. (2003). "Discovery of 3-amino-4-chlorophenyl P1 as a Novel and Potent Benzamidine Mimic via Solid-Phase Synthesis of an Isoxazoline Library."[5] Bioorganic & Medicinal Chemistry Letters. Link

-

Ariza, J. L., et al. (2006). "4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. Link

-

Simard, J. R., et al. (2009). "Development of a Fluorescent Kinase Inhibitor Probe for the DFG-out Conformation." Nature Chemical Biology. Link

-

Vertex Pharmaceuticals. (2016). "Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide." Google Patents CN105936625A. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide, a substituted benzamide with potential applications as an intermediate in pharmaceutical and materials science research. N-substituted benzamides are a class of compounds with noted pharmaceutical applications[1]. The described synthetic strategy is a multi-step process designed for clarity, reproducibility, and high yield. The protocol begins with the synthesis of key intermediates, 4-(heptyloxy)benzoic acid and its subsequent activation to an acyl chloride. This is followed by an amide coupling reaction with 4-chloro-3-nitroaniline and a final reduction step to yield the target compound. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to aid researchers in the successful synthesis and characterization of this molecule.

Introduction and Synthetic Strategy

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide involves the formation of a stable amide bond, a cornerstone reaction in medicinal chemistry[2]. The most common method for creating an amide bond is the condensation of a carboxylic acid and an amine[2][3]. Direct coupling is often inefficient due to a competing acid-base reaction[4]. Therefore, activation of the carboxylic acid is necessary.

Our strategy is a robust, four-step process designed to circumvent challenges such as regioselectivity and reactivity:

-

Etherification: Synthesis of 4-(heptyloxy)benzoic acid via Williamson ether synthesis.

-

Activation: Conversion of the carboxylic acid to the more reactive 4-(heptyloxy)benzoyl chloride.

-

Amide Coupling: Reaction of the acyl chloride with 4-chloro-3-nitroaniline. The nitro group serves as a protecting group for the desired amine, preventing side reactions and directing the acylation to the other amino position.

-

Reduction: Selective reduction of the nitro group to the primary amine, yielding the final product.

This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Overall Synthetic Pathway

Diagram 1: Four-step synthesis of the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Sigma-Aldrich | |

| 1-Bromoheptane | C₇H₁₅Br | 179.10 | Sigma-Aldrich | |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific | Anhydrous |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Sigma-Aldrich | Use in fume hood |

| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Alfa Aesar | |

| Pyridine | C₅H₅N | 79.10 | Sigma-Aldrich | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous |

| Iron Powder (Fe) | Fe | 55.85 | Sigma-Aldrich | <100 mesh |

| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Sigma-Aldrich | |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Fisher Scientific | 200 proof |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | HPLC Grade |

| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | HPLC Grade |

Experimental Protocols

Part 1: Synthesis of 4-(Heptyloxy)benzoyl Chloride (Intermediate 2)

Protocol 1.1: Synthesis of 4-(Heptyloxy)benzoic Acid (Intermediate 1)

This procedure utilizes a standard Williamson ether synthesis to alkylate the phenolic hydroxyl group of 4-hydroxybenzoic acid.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (10.0 g, 72.4 mmol), anhydrous potassium carbonate (25.0 g, 180.9 mmol), and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

-

Addition of Alkyl Halide: While stirring, add 1-bromoheptane (15.6 g, 14.0 mL, 86.9 mmol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

-

Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 using 6M HCl. A white precipitate will form.

-

Isolation: Collect the white solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to afford 4-(heptyloxy)benzoic acid as a white crystalline solid. Dry the product under vacuum.

-

Expected Yield: 85-95%

-

Characterization: ¹H NMR, ¹³C NMR, MS.

-

Protocol 1.2: Synthesis of 4-(Heptyloxy)benzoyl Chloride (Intermediate 2)

The carboxylic acid is activated by conversion to an acyl chloride using thionyl chloride. This is a common and effective method for preparing acyl chlorides[5][6].

-

Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ gases), suspend 4-(heptyloxy)benzoic acid (10.0 g, 42.3 mmol) in thionyl chloride (30 mL, 411 mmol).

-

Catalyst: Add a catalytic amount of anhydrous DMF (3-4 drops).

-

Reaction: Heat the mixture to reflux (approx. 76°C) and stir for 2-3 hours. The solid will dissolve as the reaction progresses, resulting in a clear solution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude 4-(heptyloxy)benzoyl chloride is obtained as a pale yellow oil or low-melting solid and is typically used in the next step without further purification.

Part 2: Synthesis of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide

Protocol 2.1: Synthesis of N-(4-Chloro-3-nitrophenyl)-4-(heptyloxy)benzamide (Intermediate 3)

This step involves the acylation of an amine by an acyl chloride, often referred to as the Schotten-Baumann reaction[4][7]. Pyridine is used as a base to neutralize the HCl byproduct.

-

Setup: Dissolve 4-chloro-3-nitroaniline (7.3 g, 42.3 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Base Addition: Add anhydrous pyridine (4.1 mL, 50.8 mmol) to the solution.

-

Acyl Chloride Addition: Dissolve the crude 4-(heptyloxy)benzoyl chloride (from Step 1.2) in 50 mL of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography (Silica gel, gradient eluent of 5-20% Ethyl Acetate in Hexanes) to yield the product as a yellow solid.

-

Expected Yield: 80-90%

-

Characterization: ¹H NMR, ¹³C NMR, MS, IR.

-

Protocol 2.2: Synthesis of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (Final Product)

The final step is the reduction of the nitro group to an amine. While catalytic hydrogenation is a common method[5], reduction using iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective and highly efficient alternative[8][9].

-

Setup: In a 500 mL round-bottom flask, suspend N-(4-chloro-3-nitrophenyl)-4-(heptyloxy)benzamide (10.0 g, 25.5 mmol) in a mixture of ethanol (200 mL) and water (50 mL).

-

Reagent Addition: Add ammonium chloride (13.6 g, 255 mmol) followed by iron powder (7.1 g, 127.5 mmol).

-

Reaction: Heat the mixture to reflux (approx. 80-85°C) and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 50 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from ethyl acetate/hexanes to afford N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide as an off-white or pale solid.

-

Expected Yield: 85-95%

-

Characterization: Final confirmation via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.

-

Workflow and Mechanistic Discussion

Experimental Laboratory Workflow

Diagram 2: Step-by-step laboratory workflow.

Mechanistic Considerations

-

Amide Coupling: The choice of the acyl chloride method provides a highly reactive intermediate for amide coupling. While other coupling reagents like DCC or HATU are effective, they can be more expensive and require additional additives[2][3][10]. The Schotten-Baumann conditions are classic, robust, and generally high-yielding for this type of substrate[4].

-

Protecting Group Strategy: Attempting to directly acylate 3-amino-4-chloroaniline would likely result in a mixture of products due to the presence of two nucleophilic amino groups. By starting with 4-chloro-3-nitroaniline, the nitro group acts as an effective protecting group, deactivating the adjacent amine position through its electron-withdrawing nature and ensuring acylation occurs at the intended site.

-

Nitro Reduction: The reduction with iron in the presence of ammonium chloride is a classic Bechamp reduction. It is a heterogeneous reaction where iron metal acts as the electron donor to reduce the nitro group in a stepwise fashion, with water from the solvent acting as the proton source. This method is favored for its safety, low cost, and effectiveness in the presence of other reducible functional groups like the chloro-substituent.

Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Acids and Bases: Handle concentrated acids (HCl) and bases (pyridine) with care in a fume hood.

-

Solvents: DMF, DCM, and other organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.

-

Gas Evolution: The formation of acyl chloride (Step 1.2) evolves HCl and SO₂ gas. The reduction step (Step 2.2) evolves hydrogen gas. Ensure adequate ventilation and use a gas trap where specified.

References

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

-

Pattar, V. P., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Medicinal Chemistry Research, 22(9), 4437-4443. Available from: [Link]

-

Kaur, T., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 341-348. Available from: [Link]

- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

-

MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]

-

SpringerLink. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Pharmaceutical Chemistry Journal. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide. Retrieved from [Link]

- Google Patents. (2009). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

- Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

- Google Patents. (2018). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.

-

PubChem. (n.d.). 3-Chloro-4-morpholinoaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E, 67(Pt 11), o2808. Available from: [Link]

-

PubChem. (n.d.). N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. Retrieved from [Link]

Sources

- 1. A monoclinic polymorph of N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solubility Profiling & Stock Preparation of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide in DMSO

Executive Summary

This technical guide provides a comprehensive protocol for the solubilization, handling, and storage of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (CAS: 1020055-58-6) in Dimethyl Sulfoxide (DMSO).

Designed for researchers in medicinal chemistry and high-throughput screening, this document addresses the specific challenges posed by this molecule's physicochemical duality: the lipophilic heptyloxy tail versus the polar benzamide core. While direct experimental solubility values for this specific intermediate are often proprietary, structurally analogous benzamides typically achieve 10–50 mM stock concentrations in DMSO. This guide details the methodology to validate these levels experimentally.

Compound Profile & Physicochemical Analysis[1][2][3][4][5][6][7]

Understanding the molecular architecture is the first step to successful solvation.

| Property | Detail | Implication for Solubility |

| Chemical Name | N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide | Target Molecule |

| CAS Number | 1020055-58-6 | Unique Identifier |

| Core Structure | Benzamide scaffold | Hydrogen bond donor/acceptor sites (Amide, Aniline) |

| Lipophilic Domain | 4-Heptyloxy group ( | Increases LogP; reduces water solubility; enhances solubility in non-polar solvents, but DMSO handles alkyl chains well. |

| Polar/Reactive Domain | 3-Amino-4-chlorophenyl | Potential for oxidation; H-bond donation to DMSO oxygen. |

| Predicted LogP | ~4.5 - 5.5 (High Lipophilicity) | Critical: High risk of precipitation upon aqueous dilution. |

Solvation Mechanism in DMSO

DMSO is a polar aprotic solvent ($ \epsilon = 46.7 $) with a high dipole moment. It solubilizes this compound through two primary mechanisms:

-

Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the amide ($ -NH-

-NH_2 $) protons. -

Dispersion Forces: The methyl groups of DMSO interact with the aromatic rings and the heptyloxy chain, stabilizing the hydrophobic regions.

Figure 1: Mechanistic interaction between DMSO solvent molecules and the target benzamide.

Protocol 1: Preparation of Standard Stock Solution (10 mM)

Objective: To prepare a robust 10 mM stock solution suitable for biological assays or chemical synthesis. 10 mM is the industry standard "Golden Concentration" for library storage.

Materials

-

Compound: N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (Solid).[1][2]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water content >0.1% can drastically reduce solubility of lipophilic compounds.

-

Equipment: Analytical balance, vortex mixer, ultrasonic bath (controlled temp).

Step-by-Step Methodology

-

Calculation:

-

Molecular Weight (MW): ~360.88 g/mol (Verify specific batch MW).

-

Target Concentration: 10 mM (10 mmol/L).

-

Target Volume: 1 mL.

-

Required Mass: $ 10 \text{ mmol/L} \times 0.001 \text{ L} \times 360.88 \text{ g/mol } = 3.61 \text{ mg} $.

-

-

Weighing:

-

Weigh 3.6 – 4.0 mg of solid into a 1.5 mL amber glass vial (amber protects the aniline group from photodegradation). Record exact mass.

-

-

Solvent Addition:

-

Calculate exact DMSO volume required: $ V_{DMSO} (\mu L) = \frac{\text{Mass (mg)} \times 1000}{MW \times \text{Target Conc (M)}} $.

-

Example: If 3.80 mg is weighed: $ V = \frac{3.8 \times 1000}{360.88 \times 0.01} \approx 1053 \mu L $.

-

Pipette the calculated volume of Anhydrous DMSO down the side of the vial.

-

-

Dissolution Cycle:

-

Vortex: 30 seconds at high speed.

-

Observation: Check for floating particulates.

-

Sonication: If particles remain, sonicate at 25–30°C for 5–10 minutes. Caution: Do not allow temperature to exceed 40°C to prevent degradation.

-

-

Validation:

-

Hold vial against a light source. The solution must be completely clear and free of Schlieren lines (swirls indicating density gradients).

-

Protocol 2: Saturation Solubility Determination

If higher concentrations (e.g., for animal dosing formulations) are required, use this "Shake-Flask" method to determine the limit.

Figure 2: Workflow for quantitative saturation solubility determination.

Procedure

-

Place ~10 mg of compound in a vial.

-

Add 100 µL DMSO.

-

Shake at 25°C for 2 hours.

-

Visual Check:

-

If fully dissolved: Solubility > 100 mg/mL.

-

If solid remains: Continue shaking for 24 hours to ensure equilibrium.

-

-

Processing: Centrifuge at 10,000 rpm for 5 mins or filter using a hydrophobic PTFE filter (do not use Nylon, it absorbs proteins/drugs).

-

Quantification: Dilute the supernatant 1:100 in Acetonitrile and analyze via HPLC-UV against a standard curve.

Critical Application Notes & Troubleshooting

The "Crash-Out" Phenomenon

The heptyloxy tail makes this molecule highly hydrophobic. While soluble in DMSO, it is prone to precipitation when diluted into aqueous buffers (e.g., cell culture media).

-

Risk: Diluting a 10 mM DMSO stock 1:1000 into water (10 µM final) is usually safe (1% DMSO).

-

Risk: Diluting 1:100 (100 µM final) may cause immediate precipitation.

-

Mitigation:

-

Serial Dilution: Perform intermediate dilutions in DMSO first, then a final single step into buffer.

-

Surfactants: Include 0.05% Tween-20 or BSA in the aqueous buffer before adding the compound to stabilize the suspension.

-

Storage and Stability

-

Hygroscopicity: DMSO is hygroscopic. Absorbed water causes the "heptyloxy" compound to precipitate inside the stock vial over time.

-

Oxidation: The aniline ($ -NH_2 $) group is susceptible to oxidation (browning) over months.

-

Protocol:

-

Store stocks at -20°C or -80°C .

-

Use single-use aliquots to avoid freeze-thaw cycles.

-

Seal vials with Parafilm or store in a desiccator.

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Cloudiness upon DMSO addition | Wet DMSO or impure compound (salt form). | Use fresh Anhydrous DMSO; Dry compound in vacuum oven. |

| Precipitation in Culture Media | Concentration exceeds aqueous solubility limit. | Reduce final concentration; add BSA/Serum to media before compound. |

| Yellowing of Stock Solution | Oxidation of aniline moiety. | Check purity via LC-MS. If <90%, discard. Store future stocks under Argon/Nitrogen. |

| Viscous "Gel" formation | Liquid Crystal phase formation (common with long alkyl chains). | Warm to 37°C and vortex vigorously to break the mesophase. |

References

-

Compound Data: ChemicalBook. N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (CAS 1020055-58-6) Technical Data. Retrieved from .

- Solubility Protocols: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility).

-

DMSO Properties: Gaylord Chemical.[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from .

-

Stock Preparation Guidelines: Sigma-Aldrich (Merck). Handling and Storage of Chemical Standards. Retrieved from .

-

Structural Analogs: PubChem. N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide (CID 28306663).[4] Retrieved from .

Sources

- 1. 1020055-04-2 Cas No. | N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide | Matrix Scientific [matrixscientific.com]

- 2. N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide | C19H23ClN2O2 | CID 28306663 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide as a synthetic intermediate

Technical Guide: Synthesis and Application of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide

Executive Summary

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (CAS: 1020055-58-6) is a high-value synthetic intermediate characterized by a "bifunctional" scaffold. It combines a lipophilic 4-heptyloxybenzoyl tail (often associated with liquid crystalline mesogens and hydrophobic pocket binding) with a reactive 3-amino-4-chloroaniline head .

This molecule serves as a critical precursor in two primary domains:[1]

-

Medicinal Chemistry: As a "hinge-binding" or "allosteric" scaffold for Type II Kinase Inhibitors (analogous to the chemical logic of Sorafenib and Lenvatinib), where the free amine is derivatized into a urea linkage.

-

Material Science: As a mesogenic monomer for the synthesis of thermotropic liquid crystal polyamides or benzanilides, where the heptyloxy tail dictates phase transition temperatures.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | N-(3-amino-4-chlorophenyl)-4-heptoxybenzamide |

| CAS Number | 1020055-58-6 |

| Molecular Formula | C₂₀H₂₅ClN₂O₂ |

| Molecular Weight | 360.88 g/mol |

| LogP (Predicted) | ~5.8 (Highly Lipophilic) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; Low solubility in water/methanol |

| Key Functional Groups | Primary Amine (-NH₂), Amide (-CONH-), Aryl Chloride (-Cl), Alkoxy Ether (-OC₇H₁₅) |

Protocol A: Step-by-Step Synthesis

Objective: Synthesize high-purity N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide starting from 4-hydroxybenzoic acid.

Retrosynthetic Logic: Direct coupling to 4-chloro-1,3-diaminobenzene is discouraged due to the risk of di-acylation and regio-isomeric mixtures. The preferred route utilizes 4-chloro-3-nitroaniline as the nucleophile, followed by a selective nitro reduction.

Phase 1: Tail Construction & Activation

-

Alkylation: React 4-hydroxybenzoic acid (1.0 eq) with 1-bromoheptane (1.2 eq) and KOH (2.5 eq) in Ethanol/Water (reflux, 12h). Acidify to precipitate 4-(heptyloxy)benzoic acid .

-

Checkpoint: Verify disappearance of phenolic -OH by TLC.

-

-

Chlorination: Suspend dried 4-(heptyloxy)benzoic acid in dry Toluene. Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases.

-

Isolation: Evaporate solvent/excess SOCl₂ under vacuum to yield the crude 4-(heptyloxy)benzoyl chloride . Use immediately.

Phase 2: Amide Coupling (The "Warhead" Attachment)

-

Reagents: 4-(heptyloxy)benzoyl chloride (from Phase 1), 4-Chloro-3-nitroaniline (1.0 eq), Pyridine (solvent/base).

-

Procedure:

-

Dissolve 4-Chloro-3-nitroaniline in dry Pyridine (0.5 M concentration) at 0°C.

-

Dropwise add the acid chloride (dissolved in minimal DCM) over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Pour into ice-cold 1M HCl (precipitates the product and removes pyridine).

-

Purification: Filter the solid. Recrystallize from Ethanol/DMF to yield N-(3-nitro-4-chlorophenyl)-4-(heptyloxy)benzamide .

-

Phase 3: Nitro Reduction (Target Generation)

-

Reagents: Iron Powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (4:1).

-

Procedure:

-

Suspend the nitro-intermediate in EtOH/H₂O. Heat to 80°C.

-

Add Fe powder and NH₄Cl. Stir vigorously at reflux for 2 hours.

-

Monitoring: TLC should show the conversion of the yellow nitro spot to a fluorescent blue amine spot.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[2]

-

Final Isolation: Dilute with water, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Yield: Expect 75–85% overall yield.

-

Visualization: Synthetic Workflow

Caption: Figure 1. Convergent synthesis pathway prioritizing regioselectivity via nitro-precursor reduction.

Application Note: Downstream Utility

Application A: Synthesis of Urea-Based Kinase Inhibitors

The primary utility of this intermediate is the free amine at the meta position relative to the amide linkage. This mimics the scaffold of Sorafenib and Regorafenib .

-

Protocol:

-

Dissolve the Target Amine (1.0 eq) in dry THF.

-

Add an Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for Sorafenib analogs or Cyclopropyl isocyanate ) (1.1 eq).

-

Stir at RT for 12 hours.

-

Result: Formation of a diaryl urea. The "heptyloxy" tail occupies the hydrophobic pocket adjacent to the ATP binding site, potentially altering selectivity compared to standard halo-phenyl tails.

-

Application B: Liquid Crystal Mesogens

The heptyloxy chain (C7) imparts significant anisotropy.

-

Usage: React the amine with terephthaloyl chloride to form "dimeric" liquid crystals or polyamides.

-

Property: The C7 chain typically promotes Smectic C phases due to the odd-even effect in alkyl chain packing.

Visualization: Divergent Applications

Caption: Figure 2. Divergent utility of the intermediate in drug discovery (Ureas) and materials (Polymers).

Quality Control & Safety

Analytical Standards (H-NMR in DMSO-d6)

-

Amide NH: Singlet at ~10.1 ppm (Downfield, H-bond donor).

-

Aromatic Protons (Benzoyl): Two doublets at ~7.9 and 7.0 ppm (AA'XX' system).

-

Aromatic Protons (Aniline): Complex pattern ~6.7–7.3 ppm. Look for the distinctive singlet of the proton between the Cl and NH₂.

-

Amine NH₂: Broad singlet at ~5.2 ppm (Exchangeable with D₂O).

-

Heptyloxy Tail: Triplet at ~4.0 ppm (OCH₂), Multiplet ~1.7 ppm, Multiplet ~1.3 ppm (bulk CH₂), Triplet ~0.9 ppm (CH₃).

Safety Protocols

-

3-Amino-4-chloroaniline derivatives are potential genotoxins . Handle in a fume hood with double nitrile gloves.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with oxidizers.

References

-

ChemicalBook. (2025). N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide Properties and Supplier Data. Retrieved from

-

PubChem. (2025).[3][4][5][6] Benzamide, N-(3-amino-4-chlorophenyl)-4-(heptyloxy)- Compound Summary. Retrieved from

- Banker, A., et al. (2010). Design and Synthesis of Urea-Based Kinase Inhibitors: The Role of the Hydrophobic Tail. Journal of Medicinal Chemistry.

-

Imramovský, A., et al. (2009).[2] Synthesis and antimycobacterial activity of salicylanilide derivatives. Bioorganic & Medicinal Chemistry. (Contextual citation for Benzamide synthesis methodology).

Sources

- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzamide, N-(3-chlorophenyl)-4-nitro- | C13H9ClN2O3 | CID 347062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzamide, N-(3-chlorophenyl)-4-nitro- | C13H9ClN2O3 | CID 347062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide | C15H14Cl2N2O | CID 56272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability Profiling and Handling Protocols for Amino-Chlorophenyl Benzamides

Abstract & Scope

Amino-chlorophenyl benzamides (e.g., Metoclopramide analogs, Procainamide derivatives, and specific agrochemical intermediates) represent a chemically versatile but stability-compromised scaffold. While the benzamide core offers structural rigidity, the simultaneous presence of an electron-rich amino group and an electron-withdrawing chlorine atom creates a "push-pull" electronic environment susceptible to specific degradation pathways.

This guide provides a definitive protocol for the handling, storage, and stability profiling of this chemical class. It moves beyond generic advice, offering mechanistic insights into hydrolytic cleavage , photodehalogenation , and oxidative discoloration .

Physicochemical Reactivity Profile

To handle these compounds effectively, one must understand the three primary vectors of instability.

A. The Hydrolytic Vector (Amide Bond)

The benzamide linkage is generally robust, but the chlorine substituent on the phenyl ring (depending on position) can activate the carbonyl carbon toward nucleophilic attack.

-

Acidic Conditions: Protonation of the carbonyl oxygen facilitates water attack, cleaving the molecule into a chlorobenzoic acid derivative and an aniline derivative.

-

Basic Conditions: Direct hydroxide attack on the carbonyl.

-

Steric Factors: Ortho-substitution (e.g., 2-chloro) often provides steric protection against hydrolysis compared to para-substitution, but may induce rotational isomers (atropisomers) detectable by NMR.

B. The Photolytic Vector (Dechlorination & Oxidation)

This is the most critical handling parameter. Chlorinated aromatic amines are highly photosensitive.

-

Mechanism: UV absorption (typically 250–300 nm) can trigger homolytic fission of the C-Cl bond (photodehalogenation), replacing the chlorine with hydrogen or a hydroxyl group.

-

Aniline Oxidation: The free amino group (-NH2) is prone to photo-oxidation, leading to the formation of azo-dimers and nitroso species. This manifests macroscopically as the sample turning brown, purple, or pink .

C. The Solubility Paradox

These compounds are often lipophilic (logP ~2–3) due to the chloro-phenyl moiety but contain polar H-bond donors/acceptors.

-

Risk: They dissolve well in DMSO but often precipitate ("crash out") upon rapid dilution into aqueous buffers (e.g., cell culture media), leading to false negatives in biological assays.

Visualizing Degradation Pathways

The following diagram illustrates the degradation cascade for a generic amino-chlorophenyl benzamide.

Figure 1: Primary degradation pathways. Note that photolysis often accelerates oxidative discoloration.

Protocol: Forced Degradation (Stress Testing)

Objective: To empirically determine the stability limits of your specific analog. This protocol is derived from ICH Q1A(R2) guidelines but adapted for the specific sensitivities of the benzamide scaffold.

Reagents Required[1]

-

0.1 N HCl (Acid stress)

-

0.1 N NaOH (Base stress)

-

3% Hydrogen Peroxide (H₂O₂ - Oxidative stress)

-

HPLC-grade Acetonitrile and Water

Workflow

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol or Acetonitrile.

-

Acid Hydrolysis:

-

Mix 1 mL Stock + 1 mL 0.1 N HCl.

-

Incubate at 60°C for 4 hours.

-

Expectation: Detection of benzoic acid derivative (check relative retention time).

-

-

Base Hydrolysis:

-

Mix 1 mL Stock + 1 mL 0.1 N NaOH.

-

Incubate at 60°C for 4 hours.

-

Warning: Benzamides are typically more labile to base than acid. Monitor for rapid precipitation of the free aniline.

-

-

Oxidation:

-

Mix 1 mL Stock + 1 mL 3% H₂O₂.

-

Incubate at Room Temperature (RT) for 24 hours.

-

Observation: Look for N-oxide formation (M+16 mass shift in LC-MS).

-

-

Photolysis (Critical):

-

Place 1 mL of Stock in a clear glass vial.

-

Expose to UV light (or direct sunlight) for 24 hours.

-

Control: Wrap a second vial in aluminum foil side-by-side.

-

Expectation: Significant degradation in the clear vial; minimal in the foil vial.

-

Protocol: Storage and Handling Best Practices

This self-validating workflow ensures integrity from receipt to usage.

Figure 2: Lifecycle management of amino-chlorophenyl benzamides.

Detailed Steps

-

Solvent Choice: Use DMSO (Dimethyl sulfoxide) .[1] Avoid Ethanol for long-term storage as it is hygroscopic and can facilitate slow hydrolysis or transesterification.

-

Container: Use Amber Borosilicate Glass . Plastic (polypropylene) is acceptable for short term, but benzamides can adsorb to plastics over years.

-

Atmosphere: If the compound contains a primary aniline (unsubstituted -NH2), flush the headspace of the vial with Argon or Nitrogen before closing to prevent "browning" (oxidation).

-

Thawing: When retrieving from -20°C, allow the vial to reach room temperature before opening. This prevents condensation of atmospheric water into the cold DMSO, which would catalyze hydrolysis.

Analytical Monitoring (HPLC Conditions)

To validate the purity of your compound, use these generic conditions (optimized for Metoclopramide-like scaffolds).

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) - End-capped to reduce tailing of amines. |

| Mobile Phase A | 0.1% Formic Acid or Acetate Buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic ring) and 305 nm (conjugated benzamide). |

| Key Impurities | Early eluting: Benzoic acid derivative (Hydrolysis). Late eluting: De-chlorinated product (Photolysis). |

Troubleshooting & FAQ

Q: My solution turned pink/brown after 2 weeks at 4°C. Is it usable?

-

A: Likely No . The color change indicates the formation of azo/nitroso oxidation products from the aniline moiety. While the % impurity might be low (<1%), these oxidation products can be cytotoxic, skewing biological data. Discard and prepare fresh from powder.

Q: The compound precipitates when I add it to cell media.

-

A: This is "antisolvent precipitation."[1]

-

Solution: Dilute the DMSO stock into the media slowly with vortexing.

-

Limit: Keep final DMSO concentration <0.5%.[1]

-

Check: Inspect under a microscope. If crystals are visible, the data is invalid.

-

Q: Can I use unbuffered water for hydrolysis studies?

-

A: No. The pH of unbuffered water can fluctuate. Use 50 mM Phosphate buffer (pH 7.4) to mimic physiological stability.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation. [Link]

- Albini, A., & Monti, S. (2003). Photochemistry of the Carbon-Halogen Bond. In CRC Handbook of Organic Photochemistry and Photobiology. (Contextual grounding on chloro-aniline photolysis).

-

PubChem. Metoclopramide (Compound Summary). National Library of Medicine. [Link]

-

Akizuki, M., et al. (2015).[5] Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research.[5] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. youtube.com [youtube.com]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide

Welcome to the dedicated technical support guide for the synthesis of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of this important intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize this synthesis effectively.

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide is a standard amide coupling reaction. However, the electronic properties of the amine starting material, 3-amino-4-chloroaniline, present specific challenges that can often lead to suboptimal yields. This guide addresses these challenges in a practical, question-and-answer format.

Overall Synthetic Pathway

The formation of the target molecule involves the coupling of two key intermediates: 4-(heptyloxy)benzoic acid and 3-amino-4-chloroaniline. The latter is typically prepared by the reduction of a nitro precursor.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is consistently low (<50%). What are the most likely causes?

Low yields in this specific amide coupling are common and can typically be traced back to one of three areas: the reactivity of the starting materials, the efficiency of the coupling reaction itself, or losses during workup and purification.

Several factors can lead to poor product formation.[1][2] The most frequent culprits include:

-

Poor Quality Starting Materials: Impurities in either the carboxylic acid or the amine can interfere with the reaction. The purity of 3-amino-4-chloroaniline is particularly critical.

-

Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]

-

Low Nucleophilicity of the Amine: 3-Amino-4-chloroaniline is an electron-deficient aniline. The presence of the electron-withdrawing chloro group reduces the nucleophilicity of the amino group, making it a less reactive partner in the coupling reaction. This is a very common challenge with such substrates.[3][4]

-

Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can dramatically affect the reaction outcome.[2][5] The presence of water is particularly detrimental as it can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]

-

Difficult Purification: The final product may have solubility characteristics that lead to losses during extraction and chromatography.

Q2: The reduction of 2-chloro-5-nitroaniline is incomplete or producing side products. How can I improve this step?

The reduction of the nitro group to an amine is a critical step. Incomplete reduction will introduce impurities that are difficult to remove and may not participate in the subsequent coupling reaction.

Common Issues & Solutions:

-

Incomplete Reaction: Often due to insufficient reducing agent or deactivation of the catalyst.

-

Solution: Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Fe/NH₄Cl). If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is fresh and the system is properly purged and pressurized.

-

-

Side Products: Over-reduction or side reactions can occur.

-

Solution: Control the reaction temperature carefully. For reductions with metal salts like SnCl₂, maintaining a moderately elevated temperature (e.g., 60-70 °C) is often sufficient without driving side reactions.

-

Recommended Protocol: Reduction of 2-Chloro-5-nitroaniline

-

To a solution of 2-chloro-5-nitroaniline (1.0 eq) in ethanol (10 mL per gram of starting material), add ammonium chloride (2.0 eq) and iron powder (3.0 eq).[6]

-

Heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 3-amino-4-chloroaniline, which should be used promptly.

Q3: Which coupling reagent is best for reacting an electron-deficient amine like 3-amino-4-chloroaniline?

The choice of coupling reagent is perhaps the most critical parameter for this synthesis.[7] Due to the reduced nucleophilicity of the amine, standard carbodiimide reagents like DCC or EDC alone may result in slow reactions and low yields. More potent activating agents or the use of additives is highly recommended.[3][5]

| Coupling Reagent System | Pros | Cons | Recommendation for this Synthesis |

| EDC / HOBt | Inexpensive, water-soluble urea byproduct is easily removed.[8] | Can be slow with unreactive amines; HOBt has explosive properties. | Good Starting Point. A reliable and cost-effective choice. The addition of HOBt is crucial for improving efficiency and minimizing side reactions.[3] |

| HATU / DIPEA | Very fast and highly efficient, even for hindered or unreactive partners.[9] | Expensive; produces stoichiometric amounts of waste. | Excellent Choice for High Yield. If yield is the primary concern and cost is secondary, HATU is often the best choice for challenging couplings.[5] |

| Acyl Chloride | Highly reactive intermediate. | Harsh conditions (e.g., SOCl₂) can be incompatible with other functional groups. Safety concerns. | Use with Caution. Can be effective but may lead to side reactions on the free amino group of the product if not controlled carefully. |

| T3P® (Propylphosphonic Anhydride) | High reactivity, clean reaction profile, byproducts are water-soluble. | Can be more expensive than carbodiimides. | Strong Alternative. A very effective reagent that often works well when others fail. |

Q4: My purification by column chromatography results in significant product loss. Are there better methods?

Amides can sometimes be challenging to purify via silica gel chromatography due to their polarity and potential for streaking.

Troubleshooting Purification:

-

Acid/Base Wash: Before chromatography, perform a thorough aqueous workup. Wash the organic layer (e.g., ethyl acetate) sequentially with dilute HCl (to remove any unreacted amine and basic additives like DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid and acidic additives like HOBt), and finally brine.

-

Recrystallization: This is often the most effective method for purifying solid amides and can dramatically improve purity while minimizing loss. Experiment with different solvent systems. A good starting point would be Ethyl Acetate/Hexanes or Ethanol/Water.

-

Chromatography Additives: If column chromatography is necessary, consider adding a small amount (~0.5-1%) of a modifier to the eluent. For amides, adding a small amount of triethylamine can sometimes prevent streaking on the silica gel.[10]

Part 2: Optimized Experimental Protocols

Protocol 1: Synthesis of 4-(heptyloxy)benzoic acid

This precursor is typically synthesized via a Williamson ether synthesis from 4-hydroxybenzoic acid and an alkyl halide.[11][12]

-

In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in dimethylformamide (DMF).

-

Add 1-bromoheptane (1.2 eq) dropwise to the mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to get the crude ester.

-

To the crude ester, add a 2M solution of sodium hydroxide (NaOH) in a 3:1 mixture of Methanol/Water.

-

Heat the mixture to reflux for 2-4 hours to saponify the ester.

-

Cool the mixture and acidify to pH ~2 with concentrated HCl. A white precipitate will form.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain pure 4-(heptyloxy)benzoic acid.

Protocol 2: High-Yield Amide Coupling (HATU)

This protocol uses a highly efficient coupling reagent suitable for the electron-deficient amine.

-

In a dry, nitrogen-flushed flask, dissolve 4-(heptyloxy)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of 3-amino-4-chloroaniline (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. The base is crucial for neutralizing the generated acids and driving the reaction forward.[5]

-

Stir the reaction at room temperature for 8-12 hours. Monitor progress by LC-MS or TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Perform the acid/base wash sequence as described in Q4.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

References

-

Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. (benchchem.com) 1

-

Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (benchchem.com) 2

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (hepatochem.com) 7

-

Synthesis of 2-nitro-5-chloroaniline - PrepChem.com. (prepchem.com) 13

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (pubs.acs.org) 14

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (ncbi.nlm.nih.gov) 3

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (bachem.com) 5

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (masterorganicchemistry.com) 8

-

amide coupling help : r/Chempros - Reddit. (reddit.com) 9

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (pubs.rsc.org) 4

-

CAS 15872-42-1: 4-(Heptyloxy)benzoic acid | CymitQuimica. (cymitquimica.com) 11

-

4-(Heptyloxy)benzoic acid 98 15872-42-1 - Sigma-Aldrich. (sigmaaldrich.com) 12

-

3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - ChemicalBook. (chemicalbook.com) 6

-

Purification of N-benzylbenzamides : r/chemistry - Reddit. (reddit.com) 10

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 5. bachem.com [bachem.com]

- 6. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. hepatochem.com [hepatochem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. CAS 15872-42-1: 4-(Heptyloxy)benzoic acid | CymitQuimica [cymitquimica.com]

- 12. 4-庚氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. prepchem.com [prepchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Minimizing side reactions in 3-amino-4-chloroaniline coupling

This guide addresses the specific technical challenges associated with coupling reactions involving 3-amino-4-chloroaniline (CAS: 5131-60-2), also known as 4-chloro-1,3-phenylenediamine.

Topic: Minimizing Side Reactions & Optimizing Selectivity

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1]

The Reactivity Matrix: Understanding the Substrate

Before troubleshooting, it is critical to define the electronic and steric environment of the substrate. 3-amino-4-chloroaniline is a meta-phenylenediamine derivative.[1] It contains two non-equivalent nucleophilic amine sites.

-

N1 (Position 1): Meta to the chlorine atom. This amine is sterically unencumbered and electronically "less deactivated."

-

N3 (Position 3): Ortho to the chlorine atom. This amine is significantly deactivated by the inductive effect (-I) of the chlorine and suffers from steric hindrance.

The Core Challenge: The primary "side reaction" in coupling this molecule is regiochemical error (coupling at the wrong amine) or bis-coupling (reacting at both).

Reactivity Visualization (DOT Diagram)

Figure 1: Reactivity hierarchy of the two amine sites.[1] N1 is kinetically favored.

Troubleshooting Guide: Amide Coupling (Acylation)

Scenario: You are attempting to form an amide bond with a carboxylic acid or acid chloride.[2]

Issue A: "I'm getting a mixture of mono- and bis-acylated products."

Root Cause: The N1 amine is highly reactive.[1] Once the mono-amide is formed, the electron-withdrawing nature of the amide group deactivates the ring further, but if you use excess reagent or high temperatures, the N3 amine will eventually react. Solution Protocol:

-

Stoichiometry Control: Use exactly 0.95 equivalents of the electrophile (Acid Chloride/Activated Ester) relative to the aniline. Starving the reaction prevents bis-coupling.[1]

-

Temperature: Conduct the addition at -10°C to 0°C . Low temperature amplifies the nucleophilic difference between N1 and N3.

-

Mode of Addition: Add the electrophile dropwise to the aniline solution. This ensures the concentration of electrophile remains low relative to the unreacted amine.

Issue B: "I need to couple at the N3 (Ortho) position, but N1 reacts instead."

Root Cause: Kinetic preference for N1. You cannot simply "force" N3 reaction without N1 reacting first. Solution Protocol (Protection Strategy): You must block N1 to force reaction at N3.

-

Step 1: Protect N1 using a bulky group that prefers the unhindered amine (e.g., Boc-anhydride, 1.0 eq, 0°C).

-

Step 2: Purify the N1-Boc intermediate.[1]

-

Step 3: Perform your desired coupling at N3 (requires forcing conditions: HATU/DIPEA in DMF at 60°C or T3P in EtOAc/Pyridine).

-

Step 4: Deprotect N1.

Issue C: "The reaction turns black/purple immediately."

Root Cause: Oxidative instability. Phenylenediamines oxidize to quinone-imines upon exposure to air, especially in basic solution.[1] Solution Protocol:

-

Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

-

Antioxidant: Add 1-2 mol% Ascorbic Acid or Sodium Metabisulfite to the aqueous workup to reverse early-stage oxidation.[1]

-

Acidic Workup: Keep the crude product slightly acidic during isolation; free bases oxidize faster.

Troubleshooting Guide: Buchwald-Hartwig Cross-Coupling

Scenario: You are using 3-amino-4-chloroaniline as the nucleophile in a Pd-catalyzed reaction.

Issue: "The catalyst is dying / Low conversion."

Root Cause:

-

Competitive Binding: The free amines (both N1 and N3) can bind to Palladium, displacing ligands and poisoning the catalyst ("Amine Poisoning").

-

Oxidative Addition at the Wrong Site: The C-Cl bond on the aniline itself can undergo oxidative addition, leading to polymerization (self-coupling).

Optimization Table: Catalyst & Ligand Selection

| Component | Recommendation | Rationale |

| Ligand | BrettPhos or tBuXPhos | Bulky, electron-rich biaryl phosphines prevent amine binding to Pd and facilitate reductive elimination.[1] |

| Pre-catalyst | Pd(OAc)₂ or Pd₂dba₃ | Standard sources. Use BrettPhos Pd G4 precatalyst for best results (ensures 1:1 L:Pd ratio). |

| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases reduce dehydrohalogenation side reactions compared to NaOtBu. |

| Solvent | t-Amyl Alcohol or Dioxane | Protic solvents (t-Amyl alcohol) can assist proton transfer in the catalytic cycle.[1] |

Workflow for Pd-Coupling

Figure 2: Decision tree for avoiding self-coupling during metal catalysis.

Frequently Asked Questions (FAQs)

Q1: Can I use EDC/NHS for amide coupling with this aniline? A: Generally, no . The 3-amino-4-chloroaniline is electron-deficient due to the chlorine.[1] EDC/NHS esters are often too stable and react too slowly, leading to hydrolysis of the active ester before the amine attacks.

-

Better Alternative: Use T3P (Propylphosphonic anhydride) in Ethyl Acetate/Pyridine. T3P is excellent for low-nucleophilicity anilines and drives the reaction to completion without epimerization of the acid partner.[1]

Q2: I see a peak at M+142 and M+282 in LCMS. What are they? A:

-

M+142: This is your unreacted starting material (MW 142.5).

-

M+282: This is likely the Azo-dimer (Ar-N=N-Ar) formed via oxidation.[1] This confirms oxygen ingress into your reaction vessel.

Q3: Which amine is more acidic? A: Acidity (of the conjugate acid) follows nucleophilicity. The N1 amine is more basic (higher pKa of conjugate acid). The N3 amine is less basic (lower pKa) due to the ortho-chloro electron withdrawal.

Q4: Is there a risk of Benzimidazole formation? A: Not directly from the two amines present, because they are meta to each other (1,3-relationship). Benzimidazoles require ortho-diamines (1,2-relationship).[1] However, if you are using high temperatures and forcing conditions, ensure you don't have trace 4-chloro-1,2-phenylenediamine impurities in your starting material.[1]

References

-

PubChem. "4-chloro-1,3-phenylenediamine (Compound)."[1] National Library of Medicine. Accessed 2024.[3][4] [Link]

-

Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides from Carboxylic Acids and Low-Nucleophilic Amines." Organic Process Research & Development, 2011. (Contextual grounding for T3P recommendation). [Link]

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[5] (Source for Ligand Selection). [Link]

-

NIST Chemistry WebBook. "1,3-Benzenediamine, 4-chloro-."[1][6] Standard Reference Data. [Link]

Sources

- 1. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Benzenediamine, 4-chloro- [webbook.nist.gov]

Safety Operating Guide

Personal protective equipment for handling N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide

Executive Summary & Risk Context

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide is a specialized pharmaceutical intermediate, structurally significant in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib).

As a Senior Application Scientist, I must emphasize that standard laboratory PPE is insufficient for this compound. Its structure presents a dual-threat mechanism:

-

The Halogenated Aniline Moiety: The 3-amino-4-chloro segment carries the inherent toxicity of chloroanilines, including potential methemoglobinemia, sensitization, and genotoxicity.

-

The Heptyloxy Tail: This 7-carbon chain significantly increases lipophilicity (LogP), facilitating rapid dermal absorption and carrier-mediated transport across biological membranes.

Operational Directive: Treat this substance as a Potent Compound (Occupational Exposure Band 3/4) until specific toxicological data proves otherwise. All handling protocols below are designed to prevent any detectable exposure.

Molecular Hazard Deconstruction

To understand the safety protocol, you must understand the molecule.

| Structural Component | Associated Hazard | Physiological Mechanism |

| 3-Amino-4-chlorophenyl | Systemic Toxicity / Mutagenicity | Metabolic activation (N-hydroxylation) can lead to DNA adducts. High risk of methemoglobinemia (oxidizing hemoglobin). |

| Heptyloxy Chain | Enhanced Permeation | Acts as a "grease" anchor, allowing the molecule to bypass the stratum corneum (skin barrier) more effectively than simple anilines. |

| Amide Linkage | Hydrolysis Risk | Stable under neutral conditions, but strong acid/base contact can cleave the molecule, releasing free 3-chloro-4-fluoroaniline (highly toxic). |

Personal Protective Equipment (PPE) Matrix

Rationale: The lipophilic nature of the compound degrades standard latex gloves rapidly. Respiratory protection is non-negotiable due to the potency of the aniline dust.

| Protection Zone | Recommended Equipment | Technical Specification & Rationale |

| Respiratory | PAPR or N95/P100 (Task Dependent) | Solids: Powered Air Purifying Respirator (PAPR) with HEPA filters is preferred for handling >10g. Trace: N95/P100 mask (fit-tested) acceptable for <100mg inside a fume hood. |

| Dermal (Hands) | Double Gloving (Laminate/Nitrile) | Inner: 4-mil Nitrile (inspection layer). Outer: Silver Shield® (Laminate) or High-Grade Nitrile (>8 mil). Why: Standard nitrile breakthrough time is reduced by the heptyloxy tail in organic solvents. |

| Ocular | Chemical Goggles | Safety glasses are insufficient against dust migration. Indirect-vent goggles prevent particulate entry. |

| Body | Tyvek® 400 (or equivalent) | Disposable coveralls with elastic cuffs. Lab coats are porous and retain dust; they are not recommended for powder handling. |

Operational Workflow & Engineering Controls

A. Weighing & Transfer (Solid State)

The critical risk phase is the generation of airborne dust.

-

Static Control: Organic powders with long alkyl chains are prone to static charge. Use an ionizing fan or antistatic gun inside the enclosure before spatulating.

-

Containment: Perform all weighing inside a Powder Containment Balance Enclosure or a certified Fume Hood.

-

Velocity Check: Ensure face velocity is 0.3–0.5 m/s.

-

-

Technique: Use the "Spatula-Tap" method. Never pour from the bulk container. Transfer small amounts to a weighing boat, then to the reaction vessel.

B. Solubilization (Liquid State)

Once in solution (e.g., DMSO, DMF, DCM), the risk of skin absorption peaks.

-

Solvent Choice: Avoid using DMSO if possible, as it further accelerates skin permeability. If DMSO is required, the Silver Shield laminate gloves are mandatory.

-

Closed Systems: Transfer solutions via syringe or cannula (positive pressure) rather than open pouring.

C. Emergency Spill Response

Do not use a brush/dustpan (generates aerosols).

-

Solid Spill: Cover with wet paper towels (to dampen dust), then scoop into a hazardous waste bag. Wipe area with 10% bleach solution (oxidizes the aniline) followed by water.

-

Liquid Spill: Absorb with vermiculite. Do not use combustible materials (sawdust).

Decision Logic Visualization

The following diagram outlines the decision-making process for PPE selection based on the physical state and quantity of the material.

Caption: Operational logic flow for PPE selection based on physical state and solvent carrier risks.

Disposal & Deactivation

Do not dispose of down the drain. The aquatic toxicity of halogenated anilines is severe.

-

Segregation: Segregate as "Halogenated Organic Waste."

-

Labeling: Clearly label the waste container with Toxic, Irritant, and Suspected Mutagen.

-

Destruction: The only acceptable disposal method is High-Temperature Incineration (>1000°C) with scrubber systems to capture HCl and NOx gases generated during combustion.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28306663 (Related Structure: N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide). Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Chloroanilines (General Hazard Profile). Retrieved from [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.